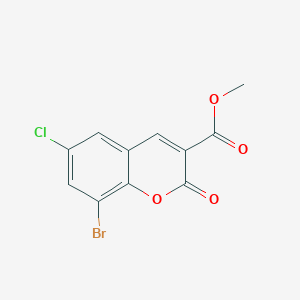

Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate

Description

Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS: 885271-05-6) is a chromene-based compound characterized by a benzopyran core substituted with bromo (position 8), chloro (position 6), and a methyl ester group at position 3 . Its molecular formula is C₁₁H₆BrClO₄, with an average mass of 317.52 g/mol.

Properties

IUPAC Name |

methyl 8-bromo-6-chloro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClO4/c1-16-10(14)7-3-5-2-6(13)4-8(12)9(5)17-11(7)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPLRPOFSOZXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401148813 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 8-bromo-6-chloro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427460-59-0 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 8-bromo-6-chloro-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 8-bromo-6-chloro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401148813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the bromination and chlorination of a chromene precursor. One common method includes:

Starting Material: 6-chloro-2-oxo-2H-chromene-3-carboxylic acid.

Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.

Esterification: The resulting brominated product is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination and Chlorination: Using large reactors to handle the bromination and chlorination steps efficiently.

Purification: Employing techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution Products: Various substituted chromenes depending on the nucleophile used.

Reduction Products: Alcohol derivatives of the chromene.

Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, particularly in anti-cancer and anti-inflammatory research.

Biological Studies: Employed in studying enzyme interactions and as a probe in biochemical assays.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 91058-98-9)

- Similarity : 1.00 (based on structural alignment) .

- Key Difference : Lacks the bromo substituent at position 8.

Ethyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS: Not specified)

- Structure : Ethyl ester replaces the methyl ester at position 3.

- Molecular Weight : 331.55 g/mol .

- Implications : The ethyl group increases steric bulk, which could influence metabolic stability and binding affinity in biological systems.

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 183736-74-5)

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Bioactivity (If Available) |

|---|---|---|---|---|

| Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate (885271-05-6) | C₁₁H₆BrClO₄ | 317.52 | 8-Br, 6-Cl, 2-oxo, 3-COOCH₃ | Not reported |

| Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (91058-98-9) | C₁₁H₇ClO₄ | 291.66 | 6-Cl, 2-oxo, 3-COOCH₃ | Not reported |

| Ethyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate | C₁₂H₈BrClO₄ | 331.55 | 8-Br, 6-Cl, 2-oxo, 3-COOCH₂CH₃ | Not reported |

| 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (183736-74-5) | C₁₀H₅ClO₅ | 256.60 | 6-Cl, 7-OH, 2-oxo, 3-COOH | Potential antioxidant activity |

Biological Activity

Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS Number: 1427460-59-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₆BrClO₄

- Molecular Weight : 317.52 g/mol

- Storage Temperature : Ambient

- MDL Number : MFCD19442765

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various chromene derivatives, including methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against various pathogens.

- Inhibition Zones : Compounds similar to methyl 8-bromo-6-chloro derivatives have demonstrated inhibition zones ranging from 15 to 30 mm against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : While direct MIC values for methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate are not available, related derivatives exhibit MICs in the range of 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Antioxidant Activity

Chromene derivatives are known for their antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

- Mechanism of Action : The antioxidant activity is attributed to the presence of phenolic hydroxyl groups that donate electrons to free radicals .

- Comparative Studies : In comparative assays, chromene derivatives have shown higher antioxidant activities than standard antioxidants like ascorbic acid .

Enzyme Inhibition

Methyl 8-bromo-6-chloro derivatives may also exhibit enzyme inhibitory activities.

- Phospholipase A2 Inhibition : Related compounds have been reported to irreversibly inhibit phospholipase A2 with an IC50 of approximately 3.1 nmol, suggesting potential in anti-inflammatory applications .

- DNA Gyrase and DHFR Inhibition : Some chromene derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several chromene derivatives, including methyl 8-bromo variants. The results indicated that these compounds could significantly reduce biofilm formation in Staphylococcus aureus, outperforming conventional antibiotics like Ciprofloxacin in certain assays .

Antioxidant Capacity Assessment

Research has demonstrated that methyl chromenes possess strong antioxidant capacities, effectively reducing oxidative stress markers in vitro. These findings support their potential therapeutic applications in oxidative stress-related conditions .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.